N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of notable interest in various scientific fields due to its unique molecular structure and potential applications in medicinal chemistry, pharmacology, and material sciences. This article explores its synthesis, chemical behavior, research applications, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves multi-step organic reactions. Typically, it starts with the formation of the furan-2-carbonyl derivative, followed by its conjugation with 1,2,3,4-tetrahydroquinoline. Subsequent introduction of the dihydro-1,4-benzodioxine moiety and sulfonamide group follows specific conditions, such as controlled temperature and pH, use of catalytic agents, and purification processes including recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound demands large-scale synthesis techniques that ensure high yield and purity. Methods such as batch reactors or continuous flow reactors might be employed, utilizing automation for precise control of reaction parameters. The use of green chemistry principles to minimize waste and environmental impact is also increasingly considered in its industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions including:
Oxidation: Can be facilitated by oxidizing agents like potassium permanganate.
Reduction: May involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide, dichloromethane, acetonitrile.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The reactions produce various derivatives and analogs which can be utilized for further research or practical applications. For example, oxidation might yield sulfoxide or sulfone derivatives, while reduction may produce simpler amine-containing products.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has numerous applications in:
Chemistry: As a precursor or intermediate for synthesizing other complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its therapeutic potentials such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in developing materials with specific physical properties or in the formulation of certain polymers.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: May interact with specific enzymes, receptors, or cellular structures, influencing biological pathways.
Pathways Involved: It can modulate signaling pathways, either inhibiting or activating certain biological processes, depending on its structural conformation and functional groups.
Comparison with Similar Compounds
Similar compounds include:
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-7-sulfonamide
Uniqueness
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific combination of functional groups, which allows for a diverse range of chemical reactions and biological activities. This makes it a versatile compound for both research and practical applications.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c25-22(20-4-2-10-28-20)24-9-1-3-15-5-6-16(13-18(15)24)23-31(26,27)17-7-8-19-21(14-17)30-12-11-29-19/h2,4-8,10,13-14,23H,1,3,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPJMDPLMNJAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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